4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Synthesis of Pyrazolo Pyrimidines and Pyridine Derivatives
The synthesis of pyrazolo [1,5-a] pyrimidines, which exhibit significant biological activities, involves the use of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine derivatives. These compounds are synthesized through a series of reactions, starting from specific benzoates and acetonitriles, leading to the desired pyrazolo pyrimidine derivatives with potential medicinal applications (Xu Li-feng, 2011).
Anticancer Agents
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized from the compound and evaluated for their anticancer activity against several cancer cell lines. Some of these derivatives have shown promising bioactivity, indicating potential therapeutic applications in cancer treatment (K. Chavva et al., 2013).
Antibacterial Agents
Derivatives of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial activity. Certain derivatives demonstrated antibacterial activity against Gram-positive bacteria, highlighting the importance of functional groups in enhancing antibacterial properties (Elif Hacialioğlu et al., 2019).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including pyrazolo[3,4-b]quinoline derivatives. These synthesis processes often employ environmentally friendly methods and offer potential for the development of novel therapeutic agents (Yiming Ren et al., 2015).
Antimycobacterial Agents
Research into novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has led to compounds with significant in vitro antimycobacterial activity. These findings support further investigation into pyrazolo triazole hybrids as potential antimycobacterial agents (Narender Reddy Emmadi et al., 2015).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl group-containing drugs have been approved by the FDA over the past 20 years .
Mode of Action
It’s worth noting that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
Compounds containing a trifluoromethyl group have been found to affect various biochemical pathways, contributing to their pharmacological activities .
Pharmacokinetics
The trifluoromethyl group has been found to enhance biological activity and increase chemical or metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
properties
IUPAC Name |
4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)12-7-4-8-13(9-12)22-15(20)14(10-21-22)11-5-2-1-3-6-11/h1-10H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSPFWGOFPTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197224 | |
Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
324008-98-2 | |
Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324008-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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